Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (3S,4S)-4-amino-3-hydroxy-1-piperidinecarboxylate . Its InChI code is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 .Chemical Reactions Analysis
TBAHPC acts as an acid catalyst in a variety of reactions. It is believed to act by protonating the substrate, which then facilitates the reaction. This protonation of the substrate is believed to be the rate-limiting step in many of the reactions it is used in.Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is 216.28 g/mol . It is a solid at room temperature .Scientific Research Applications
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Stereoselective Synthesis
- Application : Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate and its derivatives are pivotal in the stereoselective synthesis of various substituted piperidines.
- Method : This chemical serves as a building block for synthesizing cis and trans isomers of piperidine derivatives.
- Results : This showcases their utility in creating stereochemically complex molecules.
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Synthesis of β-Lactam-Derived α-Amino Acid Anhydrides
- Application : The compound plays a crucial role in the synthesis of α-amino acid N-carboxy anhydrides derived from tert-leucine amino acids, which are essential for peptide synthesis and pharmaceutical applications.
- Results : This method demonstrates the compound’s significance in the synthesis of biologically relevant molecules.
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Intermediate in Jak3 Inhibitor Synthesis
- Application : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to the subject compound, is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors.
- Results : This application underscores the critical role of tert-butyl piperidine derivatives in developing new therapeutic agents.
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Scaffold for Substituted Piperidines
- Application : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates the compound’s utility as a new scaffold for preparing substituted piperidines.
- Results : This highlights its versatility in organic synthesis and the development of novel compounds with potential applications in medicinal chemistry and drug discovery.
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Dipeptide Synthesis
- Application : The compound is used in the synthesis of dipeptides .
- Method : Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as the starting materials in dipeptide synthesis .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
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Drug Discovery and Synthesis
- Application : Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a closely related compound, is used in drug discovery and synthesis.
- Results : This compound offers potential applications in drug discovery, synthesis, and medicinal chemistry, owing to its unique structure and reactivity.
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Pim-1 Inhibitors
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Selective GPR119 Agonists for Type II Diabetes
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619219 | |
Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
CAS RN |
203503-03-1 | |
Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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